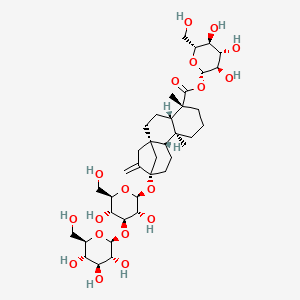
Rebaudioside G
Overview
Description
Rebaudioside G is a steviol glycoside, a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is one of several glycosides found in stevia leaves, known for their intense sweetness and low-calorie content. This compound is particularly noted for its high sweetness intensity and minimal aftertaste, making it a popular choice for use in food and beverage products as a sugar substitute .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside G can be synthesized through enzymatic glycosylation of other steviol glycosides, such as rebaudioside A. This process involves the use of glycosyltransferase enzymes, which transfer glucose units to the steviol backbone . The reaction conditions typically include a buffered aqueous solution, optimal pH, and temperature to ensure enzyme activity and stability.
Industrial Production Methods
Industrial production of this compound involves the extraction of steviol glycosides from stevia leaves, followed by purification and enzymatic conversion. The extraction process usually employs solvents like water or ethanol to isolate the glycosides. The purified extract is then subjected to enzymatic glycosylation to convert other steviol glycosides into this compound .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, altering its sweetness profile.
Substitution: Substitution reactions can occur at the glycosidic bonds, replacing one sugar moiety with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include modified steviol glycosides with altered sweetness profiles and stability. These products can be used to enhance the sensory characteristics of food and beverage products .
Scientific Research Applications
Rebaudioside G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its effects on metabolic pathways and its potential as a natural sweetener in dietary interventions.
Medicine: Explored for its potential benefits in managing diabetes and obesity due to its low-calorie content and minimal impact on blood glucose levels.
Mechanism of Action
Rebaudioside G exerts its effects primarily through its interaction with sweet taste receptors on the tongueWhen this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, this compound may influence metabolic pathways by modulating the release of hormones like glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis .
Comparison with Similar Compounds
Rebaudioside G is compared with other steviol glycosides such as:
Rebaudioside A: Known for its high sweetness intensity but has a more pronounced aftertaste compared to this compound.
Rebaudioside D: Similar in sweetness to this compound but less stable under certain conditions.
Stevioside: Less sweet than this compound and has a more bitter aftertaste.
This compound stands out due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for various applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPSCKUJXYCMPR-GXTBKCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347273 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127345-21-5 | |
| Record name | Rebaudioside G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Rebaudioside G and where is it found?
A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.
Q2: What other compounds are found alongside this compound in Stevia rebaudiana?
A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []
Q3: Was the structure of this compound confirmed in this study?
A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



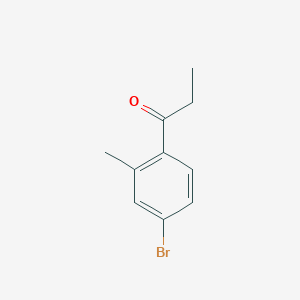
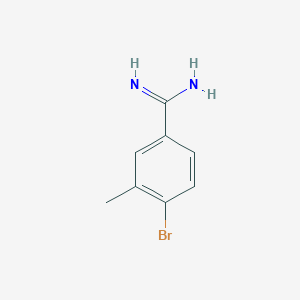

amine](/img/structure/B1342830.png)
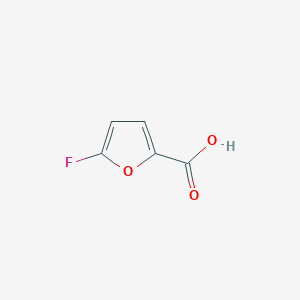

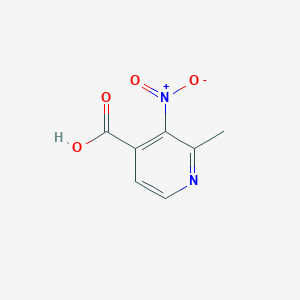

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)
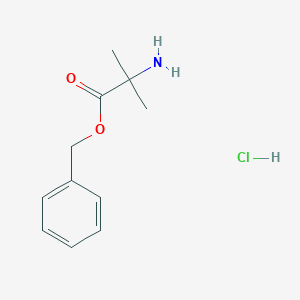


![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1342847.png)
